N-(3-Chloro-4-methoxyphenyl)acetamide

Physicochemical Properties Solid-State Characterization Synthetic Intermediate Selection

Researchers developing phenylurea herbicides or optimizing lead lipophilicity require the precise 3-chloro-4-methoxy motif-generic acetanilides fail to replicate the required physicochemical profile. N-(3-Chloro-4-methoxyphenyl)acetamide (CAS 7073-42-9) delivers the exact substitution pattern. - Direct intermediate for metoxuron herbicide synthesis; 3-Cl-4-MeO motif essential for target bioactivity. - XLogP3 of 1.8 enables rational lipophilicity modulation vs. 4-MeO analog (logP 1.236). - Distinct melting point (96-97°C) simplifies purification in high-throughput synthesis workflows.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 7073-42-9
Cat. No. B1362469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-methoxyphenyl)acetamide
CAS7073-42-9
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)Cl
InChIInChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
InChIKeyWNOVNNUWOUKIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)acetamide: Overview


N-(3-Chloro-4-methoxyphenyl)acetamide (CAS 7073-42-9) is a substituted acetanilide derivative featuring a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring [1]. This specific substitution pattern confers distinct physicochemical properties, including a melting point of 96–97 °C and an estimated XLogP3 of 1.8, which differentiate it from structurally similar acetanilides [1][2]. The compound is primarily recognized as a key intermediate in the synthesis of agrochemicals, particularly phenylurea herbicides like metoxuron, and is also employed in the preparation of bioactive molecules in pharmaceutical research [3].

Why Generic Acetanilides Fall Short


Generic substitution with unsubstituted or differently substituted acetanilides, such as N-(4-methoxyphenyl)acetamide (CAS 51-66-1) or N-(3-chloro-4-methylphenyl)acetamide (CAS 7149-79-3), fails due to significant divergences in critical physicochemical and functional properties. The presence and position of the chloro and methoxy groups on the phenyl ring directly influence the compound's melting point, lipophilicity, and reactivity [1]. For instance, the target compound's lower melting point (96–97 °C) and higher XLogP3 (1.8) compared to its 4-methoxy analog (m.p. 128–130 °C, logP 1.236) can dramatically alter its solubility profile and handling characteristics in synthetic workflows [2][3]. Furthermore, the specific 3-chloro-4-methoxy motif is a key structural requirement for the downstream synthesis of certain phenylurea herbicides, a functionality that cannot be replicated by analogs lacking this precise substitution pattern [4].

Quantitative Differentiation Evidence


Melting Point vs. 4-Methoxy Analog

N-(3-Chloro-4-methoxyphenyl)acetamide exhibits a significantly lower melting point (96–97 °C) compared to its close analog, N-(4-methoxyphenyl)acetamide (128–130 °C) [1]. This 31–34 °C reduction in melting point is a direct consequence of the chloro substitution, which disrupts crystal packing and alters intermolecular forces.

Physicochemical Properties Solid-State Characterization Synthetic Intermediate Selection

Lipophilicity vs. 4-Methoxy Analog

The chloro substitution in N-(3-Chloro-4-methoxyphenyl)acetamide results in a calculated XLogP3 value of 1.8, which is notably higher than the logP of 1.236 reported for its 4-methoxy analog [1][2]. This difference of ~0.56 logP units indicates a meaningful increase in lipophilicity.

Lipophilicity ADME Properties Medicinal Chemistry Agrochemical Design

Herbicide Synthesis Structural Prerequisite

The 3-chloro-4-methoxyphenyl group present in N-(3-Chloro-4-methoxyphenyl)acetamide is a defined structural component of the phenylurea herbicide metoxuron [1]. This contrasts with other acetanilide intermediates like N-(4-methoxyphenyl)acetamide, which serves as an intermediate for dyes and pharmaceuticals, but lacks the specific substitution pattern required for this class of herbicides [2].

Agrochemical Intermediates Phenylurea Herbicides Structure-Activity Relationship

Optimal Procurement Scenarios


Phenylurea Herbicide Synthesis

N-(3-Chloro-4-methoxyphenyl)acetamide serves as a direct intermediate or building block for the synthesis of metoxuron, a phenylurea herbicide [1]. Its specific 3-chloro-4-methoxy substitution pattern is essential for the biological activity of the final product, making this compound a critical procurement item for agrochemical development and production.

Medicinal Chemistry Lipophilicity Optimization

In medicinal chemistry programs, the incorporation of the 3-chloro-4-methoxyphenyl moiety can be a strategic move to increase the lipophilicity of lead compounds [2]. With an XLogP3 of 1.8, this intermediate can be used to modulate the ADME properties of drug candidates, offering a quantifiable advantage over less lipophilic analogs like N-(4-methoxyphenyl)acetamide (logP 1.236) [2][3].

Diversified Chemical Library Building Block

The presence of both a chloro and a methoxy group on the phenyl ring makes N-(3-Chloro-4-methoxyphenyl)acetamide a versatile building block for constructing diverse chemical libraries through further functionalization . Its distinct melting point and solid-state properties can also simplify purification and handling in high-throughput synthesis environments [4].

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